molecular formula C17H14F4O2S B12674452 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol CAS No. 85721-03-5

6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol

Cat. No.: B12674452
CAS No.: 85721-03-5
M. Wt: 358.4 g/mol
InChI Key: JIAFYYGTUJLHKO-UHFFFAOYSA-N
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Description

6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the thioxanthene core, followed by the introduction of fluorine and trifluoromethyl groups through electrophilic substitution reactions. The final step involves the addition of the propanol group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-methanol
  • 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-ethanol

Uniqueness

Compared to similar compounds, 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol exhibits unique properties due to the presence of the propanol group

Properties

CAS No.

85721-03-5

Molecular Formula

C17H14F4O2S

Molecular Weight

358.4 g/mol

IUPAC Name

6-fluoro-9-(1-hydroxypropyl)-2-(trifluoromethyl)thioxanthen-9-ol

InChI

InChI=1S/C17H14F4O2S/c1-2-15(22)16(23)11-5-4-10(18)8-14(11)24-13-6-3-9(7-12(13)16)17(19,20)21/h3-8,15,22-23H,2H2,1H3

InChI Key

JIAFYYGTUJLHKO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)C(F)(F)F)O)O

Origin of Product

United States

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